molecular formula C16H22N2O4S B2509874 4-[[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxamide CAS No. 1356819-57-2

4-[[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxamide

Cat. No. B2509874
CAS RN: 1356819-57-2
M. Wt: 338.42
InChI Key: FXBONSKXDIJSMO-UHFFFAOYSA-N
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Description

The compound 4-[[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxamide is a chemical entity that appears to be related to the class of sulfonamide derivatives. These compounds are known for their diverse range of biological activities and are often explored for their potential in medicinal chemistry. The specific structure of this compound suggests that it may have unique physicochemical properties and possibly interesting interactions with biological targets.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the formation of a sulfonyl group attached to an aromatic ring, as seen in the synthesis of macrocyclic aromatic ether sulfones. For instance, a macrocyclic arylene ether sulfone with carboxylic groups was synthesized using pseudo high dilution techniques, starting from bis(4-chlorophenyl)sulfone and 4,4-bis(4-hydroxyphenyl)pentanoic acid, followed by cyclocondensation to yield the bifunctionalized macrocycle . Although the synthesis of the specific compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized by the presence of intramolecular hydrogen bonds, which can significantly influence the stability and reactivity of these compounds. For example, a study on sulfonamide derivatives of oxamide, dithiooxamide, and biuret revealed that intramolecular hydrogen bonds in these compounds increase their stability, especially in thiocarbonyl compounds . The molecular structure of 4-[[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxamide likely features similar intramolecular interactions, which could be elucidated through spectroscopic methods and theoretical calculations.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including complex formation with metal ions. For instance, ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been shown to form complexes with Cu(II), Co(II), and Ni(II), with their solubility products determined . This suggests that the compound may also have the ability to form complexes with metal ions, which could be of interest in coordination chemistry or as potential metallopharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as acid-base behavior, solubility, and chemical stability, are important for their practical applications. The physicochemical properties of related compounds, such as ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, have been studied, providing insights into their behavior in different environments . These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of sulfonamide-based drugs, as well as their potential environmental impact.

Scientific Research Applications

Fluorescent Molecular Probes

The synthesis and utilization of fluorescent solvatochromic dyes, which are compounds with similar sulfonylamino and carboxamide functionalities, have been explored for developing ultrasensitive fluorescent molecular probes. These probes are used to study a range of biological events and processes due to their strong solvent-dependent fluorescence, which arises from an intramolecular charge transfer. Such compounds exhibit long emission wavelengths, large extinction coefficients, high fluorescence quantum yields, and large Stokes shifts, making them valuable in fluorescent imaging and molecular sensing applications (Diwu et al., 1997).

Anticonvulsant Enaminones

The crystal structures and hydrogen bonding characteristics of anticonvulsant enaminones have been studied. While not directly related to the exact compound , this research area highlights the importance of sulfonylamino and carboxamide groups in medicinal chemistry, particularly in the development of anticonvulsant drugs. Understanding the structural and electronic properties of such compounds can lead to the design of new therapeutic agents with improved efficacy and safety profiles (Kubicki et al., 2000).

Aromatic Polyamides

Research into the synthesis of novel macrocyclic aromatic ether sulfones and polyamides via direct condensation has shown the versatility of sulfone and carboxamide functionalities in polymer science. These compounds contribute to the development of materials with unique properties, such as high thermal stability and chemical resistance, which are essential for various industrial applications, including high-performance fibers and engineering plastics (Rodewald & Ritter, 1997).

Drug Metabolism Studies

In drug metabolism studies, compounds containing sulfonylamino groups, akin to the one , have been used to understand the metabolic pathways and profiles of pharmaceutical substances. Such studies are crucial for identifying potential metabolites and assessing the pharmacokinetics of new drug candidates, ensuring their safety and efficacy before clinical use (Zmijewski et al., 2006).

properties

IUPAC Name

4-[[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-13-2-4-14(5-3-13)6-11-23(20,21)18-12-16(15(17)19)7-9-22-10-8-16/h2-6,11,18H,7-10,12H2,1H3,(H2,17,19)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBONSKXDIJSMO-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CCOCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2(CCOCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(4-Methylphenyl)ethenesulfonamido]methyl}oxane-4-carboxamide

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